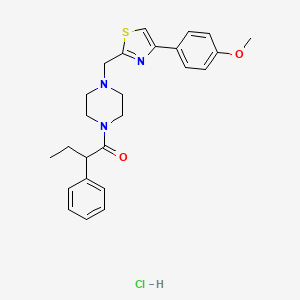

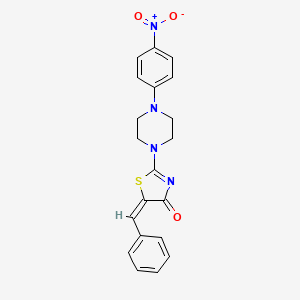

![molecular formula C26H34N4OS B2383203 N-[(1-methyl-1H-indazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide CAS No. 1115999-24-0](/img/structure/B2383203.png)

N-[(1-methyl-1H-indazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[(1-methyl-1H-indazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide” is a complex organic compound. It is categorized as a precursor in the synthesis of various synthetic cannabinoids . The compound is intended for research and forensic applications .

Molecular Structure Analysis

The molecular formula of this compound is C15H19N3O3 . The InChI code is InChI=1S/C15H19N3O3/c1-15(2,3)12(14(20)21-4)16-13(19)11-9-7-5-6-8-10(9)17-18-11/h5-8,12H,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 . This indicates the presence of 15 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms in the molecule.Physical And Chemical Properties Analysis

The compound is a crystalline solid . It has a molecular weight of 289.3 . The compound is soluble in DMF (12.5 mg/ml), DMF:PBS (pH 7.2) (1:1) (0.5 mg/ml), DMSO (10 mg/ml), and ethanol (3 mg/ml) .Applications De Recherche Scientifique

Monoamine Oxidase B Inhibitors

Indazole- and indole-carboxamides, including derivatives similar to "N-[(1-methyl-1H-indazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide," have been identified as highly potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B). These compounds exhibit significant selectivity towards MAO-B over MAO-A, indicating their potential for therapeutic use in conditions like Parkinson's disease. The study conducted by Tzvetkov et al. (2014) highlights the synthesis and efficacy of these compounds, providing insights into their interaction with the enzyme binding site through computational docking studies (Tzvetkov et al., 2014).

Synthesis and Transformations

El’chaninov et al. (2018) explored the synthesis and transformations of indazole derivatives, focusing on the N-methylation of 5-nitro-1H-indazole and subsequent reactions leading to various compounds. This study contributes to the chemical knowledge on indazole modifications and potential applications of these derivatives in further pharmacological research (El’chaninov et al., 2018).

Antispermatogenic Agents

Corsi and Palazzo (1976) investigated halogenated 1-benzylindazole-3-carboxylic acids and related derivatives for their antispermatogenic activity. Among the synthesized compounds, certain derivatives demonstrated potent activity, suggesting the potential of indazole-based compounds in the development of new contraceptives or treatments for diseases related to spermatogenesis (Corsi & Palazzo, 1976).

In Vitro Antimicrobial Activity

Pandya et al. (2019) synthesized a library of compounds and evaluated their in vitro antibacterial, antifungal, and antimycobacterial activities. The study demonstrates the potential of indazole derivatives in combating various microbial infections, with certain compounds showing superior activity compared to standard drugs (Pandya et al., 2019).

Propriétés

IUPAC Name |

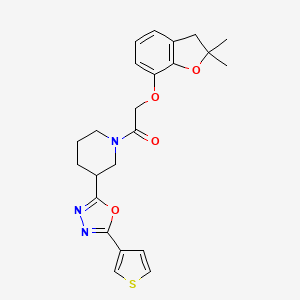

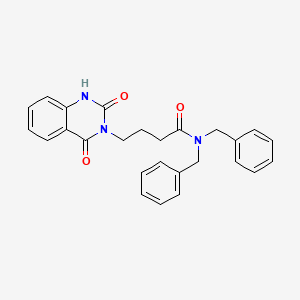

N-[2-(cyclohexen-1-yl)ethyl]-1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N4OS/c1-19-8-9-20(2)23(16-19)32-25-17-24(28-18-29-25)30-14-11-22(12-15-30)26(31)27-13-10-21-6-4-3-5-7-21/h6,8-9,16-18,22H,3-5,7,10-15H2,1-2H3,(H,27,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRDCPGICOBLDFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)SC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCCC4=CCCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2,2-Bis(furan-2-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2383124.png)

![2-(4-chlorophenyl)-4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2383125.png)

![4-(Mesitylsulfonyl)-8-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2383126.png)

amino}propanoic acid](/img/structure/B2383128.png)

![1-[(4-Fluoro-2-methylphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2383134.png)

![4-Chloro-3-[(2-chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2383138.png)

![Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine hydrochloride](/img/structure/B2383142.png)